4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide
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Overview
Description
4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Octyl Chain: The imidazole is then alkylated with an octyl halide under basic conditions to form the 8-(1H-imidazol-1-yl)octane.
Coupling with 4-Chlorophenol: The octyl-imidazole derivative is reacted with 4-chlorophenol in the presence of a base to form the ether linkage.
Formation of the Benzamide: Finally, the phenolic compound is coupled with 4-chlorobenzoyl chloride in the presence of a base to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Substitution: The chloro group on the benzamide can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols, bases like sodium hydroxide
Major Products
Oxidation: Formation of N-oxides
Reduction: Formation of amines
Substitution: Formation of substituted benzamides
Scientific Research Applications
4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
Metronidazole: An antimicrobial agent with a similar imidazole core.
Uniqueness
4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its long octyl chain and chloro-substituted benzamide core differentiate it from other imidazole-containing compounds, potentially leading to unique interactions with biological targets and novel applications in various fields .
Properties
CAS No. |
88138-13-0 |
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Molecular Formula |
C24H28ClN3O2 |
Molecular Weight |
425.9 g/mol |
IUPAC Name |
4-chloro-N-[4-(8-imidazol-1-yloctoxy)phenyl]benzamide |
InChI |
InChI=1S/C24H28ClN3O2/c25-21-9-7-20(8-10-21)24(29)27-22-11-13-23(14-12-22)30-18-6-4-2-1-3-5-16-28-17-15-26-19-28/h7-15,17,19H,1-6,16,18H2,(H,27,29) |
InChI Key |
IBNBIFSJGPWHJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OCCCCCCCCN3C=CN=C3)Cl |
Origin of Product |
United States |
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